molecular formula C26H29O3P B2756817 (2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884457-36-6

(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2756817
CAS No.: 1884457-36-6
M. Wt: 420.489
InChI Key: RVXDJSOXKFKIKD-DJUQAAIZSA-N
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Description

“(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chemical compound with the CAS Number: 1884457-36-6 . It has a molecular weight of 420.49 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to "(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole" have been studied for their unique chemical reactions and properties. For instance, Nemtarev et al. (2018) explored the reactions of arylenedioxytrihalophosphoranes with acetylenes, providing insights into the synthesis of 1,2-benzoxaphosphinine derivatives, which are of interest due to their potential applications in organic synthesis and materials science (Nemtarev et al., 2018).

Photoluminescence and Materials Engineering

The study by Washington et al. (2010) on the syntheses of benzoxaphospholes and new benzobisoxaphospholes demonstrates the application of these compounds in creating materials that display blue fluorescence. These materials, featuring P-C pi-bonds, are promising for the development of new photoluminescent materials with potential applications in organic electronics and photonics (Washington et al., 2010).

Antineoplastic Properties

Barghash et al. (2014) focused on the development of benzoxazole-2ylphosphonates, including those related to the compound , for their antineoplastic properties. This research signifies the potential of such compounds in the development of new anticancer agents, highlighting the importance of structural modifications to enhance their therapeutic efficacy (Barghash et al., 2014).

Catalysis and Asymmetric Synthesis

Imamoto et al. (2012) provided insights into the use of rigid P-chiral phosphine ligands, which are closely related to the compound of interest, for rhodium-catalyzed asymmetric hydrogenation of alkenes. This research underlines the compound's relevance in catalysis, particularly in the synthesis of chiral pharmaceuticals (Imamoto et al., 2012).

Antimicrobial Evaluation

Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of certain benzo[d]dioxaphosphole derivatives. Their work contributes to understanding the antimicrobial properties of these compounds, suggesting potential applications in developing new antimicrobial agents (Talupur et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

Properties

IUPAC Name

(2R,3R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDJSOXKFKIKD-DJUQAAIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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